3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole is a complex organic compound with a unique structure that combines indole and diazepine moieties.
Vorbereitungsmethoden
The synthesis of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and diazepine precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or diazepine rings. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.
Wissenschaftliche Forschungsanwendungen
13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole include other indole-diazepine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activity. The uniqueness of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole lies in its specific substitution pattern and the resulting properties.
Eigenschaften
CAS-Nummer |
106880-17-5 |
---|---|
Molekularformel |
C24H28N2 |
Molekulargewicht |
344.5g/mol |
IUPAC-Name |
3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene |
InChI |
InChI=1S/C24H28N2/c1-22(2)17-10-6-8-12-19(17)25-14-15-26-20-13-9-7-11-18(20)23(3,4)24(26,5)16-21(22)25/h6-13,16H,14-15H2,1-5H3 |
InChI-Schlüssel |
KCBMVJWAMLGUDQ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.